5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole
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Overview
Description
5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of two methyl groups at positions 5 and 6, and a 2-methylpropyl group at position 1 of the benzodiazole ring.
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is the cobalt atom in Vitamin B12 . This compound serves as a ligand for the cobalt atom, playing a crucial role in the function of Vitamin B12 .
Mode of Action
5,6-Dimethyl-1-(2-methylpropyl)benzimidazole interacts with its target, the cobalt atom, by forming a complex. This interaction results in the stabilization of the cobalt atom within Vitamin B12, enabling it to participate in various biochemical reactions .
Biochemical Pathways
5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This pathway is essential for the production of Vitamin B12, which plays a vital role in the normal functioning of the brain and nervous system, and the formation of red blood cells .
Pharmacokinetics
Vitamin B12 is well-absorbed in the stomach and intestines, widely distributed throughout the body, metabolized in the liver, and excreted in the bile .
Result of Action
The molecular and cellular effects of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole’s action are primarily seen through its role in Vitamin B12. As a component of Vitamin B12, it contributes to DNA synthesis, fatty acid metabolism, and energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole. For instance, the pH of the stomach can affect the absorption of Vitamin B12, and thus the bioavailability of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole . Furthermore, certain genetic factors can affect the metabolism of Vitamin B12, potentially influencing the action of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole .
Biochemical Analysis
Biochemical Properties
5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is a component of vitamin B12, serving as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various biochemical reactions .
Cellular Effects
As a component of vitamin B12, it may influence cell function through its role in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, fatty acid synthesis, and energy production .
Molecular Mechanism
It is known to interact with the enzyme 5,6-dimethylbenzimidazole synthase during its biosynthesis
Temporal Effects in Laboratory Settings
As a stable compound, it is likely to have consistent effects over time .
Metabolic Pathways
5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is involved in the metabolic pathway of vitamin B12, where it serves as a ligand for the cobalt atom
Subcellular Localization
As a component of vitamin B12, it may be found wherever vitamin B12 is utilized within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1H-benzimidazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-1H-benzimidazole: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1H-benzimidazole: Lacks the methyl groups at positions 5 and 6.
5,6-Dimethyl-1H-1,3-benzodiazole: Lacks the 2-methylpropyl group.
Uniqueness
5,6-Dimethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to the presence of both the 5,6-dimethyl and 2-methylpropyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5,6-dimethyl-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHGNMRURYVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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